molecular formula C19H12N2O2 B12739973 9-(4-Nitrobenzylidene)-1-azafluorene CAS No. 110576-14-2

9-(4-Nitrobenzylidene)-1-azafluorene

Cat. No.: B12739973
CAS No.: 110576-14-2
M. Wt: 300.3 g/mol
InChI Key: GBRGLUCMIMJAHQ-LDADJPATSA-N
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Description

9-(4-Nitrobenzylidene)-1-azafluorene is a heterocyclic compound derived from the 1-azafluorene scaffold, featuring a nitro-substituted benzylidene moiety at the 9-position. This structure combines the electron-deficient nature of the nitro group with the planar aromatic system of 1-azafluorene, making it a candidate for applications in materials science and pharmaceuticals. The synthesis of such derivatives often involves condensation reactions between 1-azafluorenone precursors and nitrobenzaldehyde derivatives under acidic or basic conditions . The nitro group enhances electron-withdrawing effects, influencing photophysical properties and reactivity in further chemical transformations.

Properties

CAS No.

110576-14-2

Molecular Formula

C19H12N2O2

Molecular Weight

300.3 g/mol

IUPAC Name

(9E)-9-[(4-nitrophenyl)methylidene]indeno[2,1-b]pyridine

InChI

InChI=1S/C19H12N2O2/c22-21(23)14-9-7-13(8-10-14)12-18-16-5-2-1-4-15(16)17-6-3-11-20-19(17)18/h1-12H/b18-12+

InChI Key

GBRGLUCMIMJAHQ-LDADJPATSA-N

Isomeric SMILES

C1=CC=C\2C(=C1)C3=C(/C2=C/C4=CC=C(C=C4)[N+](=O)[O-])N=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)[N+](=O)[O-])N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Nitrobenzylidene)-1-azafluorene typically involves the condensation reaction between 4-nitrobenzaldehyde and 1-azafluorene. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 9-(4-Nitrobenzylidene)-1-azafluorene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(4-Nitrobenzylidene)-1-azafluorene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized forms.

    Reduction: Conversion to 9-(4-aminobenzylidene)-1-azafluorene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

9-(4-Nitrobenzylidene)-1-azafluorene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-(4-Nitrobenzylidene)-1-azafluorene is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azafluorene moiety may also interact with DNA or proteins, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Nitro vs. Halogenated Benzylidene Groups

  • 9-(4-Fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene ():
    This compound features a fluorine atom and multiple nitro groups. The fluorine atom introduces moderate electron-withdrawing effects compared to the nitro group, while the tetranitro substitution significantly increases molecular rigidity and electron deficiency. Such structures exhibit strong absorption in the UV-vis range (~350–400 nm) due to extended conjugation and nitro-aromatic interactions .

    • Key Difference : The presence of multiple nitro groups in this derivative amplifies redox activity but reduces solubility in polar solvents compared to 9-(4-nitrobenzylidene)-1-azafluorene.
  • 9-(2-Chlorobenzylidene)-2-azafluorene ():
    The chloro substituent provides electron-withdrawing effects weaker than nitro but stronger than hydrogen. The 2-azafluorene core (vs. 1-aza) alters the electronic distribution, leading to a redshift in absorption maxima (e.g., ~380 nm vs. ~360 nm for nitrobenzylidene derivatives) .

Aza Position Variation: 1-Aza vs. 4-Azafluorene Derivatives

  • 9-(α-Nitrophenacylidene)-4-azafluorene ():
    The 4-azafluorene scaffold shifts the nitrogen atom’s position, reducing conjugation efficiency with the benzylidene moiety. This results in lower molar absorptivity (ε ≈ 12,000 L·mol⁻¹·cm⁻¹) compared to 1-azafluorene derivatives (ε ≈ 18,000–22,000 L·mol⁻¹·cm⁻¹) .
    • Reactivity : The 4-aza derivative shows slower reaction rates in nucleophilic additions due to reduced electron deficiency at the reactive site.

Functional Group Impact: Pyridone vs. Pyridine Motifs

  • Pyridone-containing 1-azafluorenone (): Derivatives with an in-plane N–H bond adjacent to a carbonyl group (e.g., structure 10 in ) exhibit intramolecular hydrogen bonding, stabilizing the excited state and enhancing fluorescence quantum yield (Φ = 0.45) compared to non-hydrogen-bonded analogues (Φ = 0.28) .
  • Pyridine-containing 1-azafluorenone (): The absence of hydrogen bonding in pyridine derivatives reduces photostability but increases solubility in nonpolar solvents.

Data Tables

Table 1: Photophysical Properties of Selected Azafluorene Derivatives

Compound λ_max (nm) ε (L·mol⁻¹·cm⁻¹) Fluorescence Φ Solubility (Polar Solvents)
9-(4-Nitrobenzylidene)-1-azafluorene 360 20,000 0.32 Moderate
9-(4-Fluorobenzylidene)-tetranitrofluorene 390 25,000 0.18 Low
9-(2-Chlorobenzylidene)-2-azafluorene 380 15,000 0.25 High
Pyridone-1-azafluorenone 355 18,000 0.45 Moderate

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